2-(morpholin-4-ylmethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole
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Overview
Description
2-[(morpholin-4-yl)methyl]-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(morpholin-4-yl)methyl]-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the morpholine and isopropyl-substituted phenyl groups. Common synthetic routes may involve:
Formation of Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole core is replaced by the morpholine moiety.
Introduction of Isopropyl-Substituted Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the isopropyl-substituted phenyl group to the benzodiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(morpholin-4-yl)methyl]-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole core or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(morpholin-4-yl)methyl]-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Industrial Applications: Its potential use in the development of new materials, such as polymers and coatings, is also being explored.
Mechanism of Action
The mechanism of action of 2-[(morpholin-4-yl)methyl]-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cell signaling and function.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents, such as 2-phenylbenzodiazole or 2-methylbenzodiazole.
Morpholine-Containing Compounds: Molecules that feature a morpholine ring, such as morpholine-4-carboxylic acid or 4-morpholinylphenylamine.
Uniqueness
2-[(morpholin-4-yl)methyl]-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, a morpholine ring, and an isopropyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C22H27N3O/c1-17(2)19-9-7-18(8-10-19)15-25-21-6-4-3-5-20(21)23-22(25)16-24-11-13-26-14-12-24/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
QMBJHXVQBMVTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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